(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester
Overview
Description
The description of a compound usually includes its molecular formula, structure, and the type of functional groups it contains. For example, an isocyanato group (-N=C=O) is a functional group consisting of a nitrogen atom, a carbon atom, and an oxygen atom. The “2S,3S” notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The efficiency of the synthesis can be analyzed in terms of the number of steps, the yield of each step, and the overall yield .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The reactivity of a compound is largely determined by its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Pharmaceutical Synthesis
This compound can serve as a precursor in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry. Piperidine structures are found in more than twenty classes of pharmaceuticals, including alkaloids . The ability to synthesize diverse piperidine derivatives allows for the exploration of new medicinal compounds with potential therapeutic applications.
Organic Synthesis Methodology
In organic chemistry, the compound’s isocyanato group can be utilized in multicomponent reactions, leading to the formation of complex molecules. This is particularly useful for creating libraries of compounds for drug discovery and materials science .
Catalysis Research
The isocyanato group in this compound could be used to study new catalytic reactions, such as acid-free hydrogenation. This has implications for developing more sustainable and environmentally friendly chemical processes .
Biochemistry
The compound’s structure includes chiral centers, which are important in biochemistry for understanding the interactions between biological molecules and chiral drugs. Research in this area can lead to the development of more effective enantiopure drugs .
Mechanism of Action
Target of Action
It is known that similar compounds, such as ca-074 methyl ester, act as inhibitors ofcathepsin B , a cysteine protease involved in protein degradation .
Mode of Action
This could result in changes in protein degradation processes within the cell .
Pharmacokinetics
Similar compounds, such as l-amino acid carbamate prodrugs of scutellarin methyl ester, have been shown to have higher chemical and enzymatic stability, and aqueous solubility . These properties could potentially impact the bioavailability of (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester.
Result of Action
If it acts similarly to related compounds, it could potentially lead to changes in protein degradation processes within the cell .
Future Directions
properties
IUPAC Name |
methyl (2S,3S)-2-isocyanato-3-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-6(2)7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBZFKROSWSCI-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427085 | |
Record name | Methyl N-(oxomethylidene)-L-isoleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester | |
CAS RN |
120219-17-2 | |
Record name | Methyl N-(oxomethylidene)-L-isoleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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